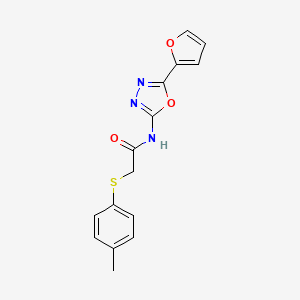![molecular formula C14H14F3N5O2S B2380198 4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034336-49-5](/img/structure/B2380198.png)
4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrimidine ring, a pyrano ring, a thiadiazole ring, and a trifluoromethyl group. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through multi-step processes that involve the formation of the heterocyclic rings, followed by various substitution reactions to introduce the different functional groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the trifluoromethyl group can increase the lipophilicity of the compound, which can affect its solubility and permeability .Scientific Research Applications
Synthesis and Biological Evaluation
The compound under discussion is part of a broader class of chemicals that have been synthesized and evaluated for various biological activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, evaluating them for cytotoxic and anti-5-lipoxygenase activities. These compounds, including analogs of the specified chemical, have shown potential in cancer treatment and anti-inflammatory applications (Rahmouni et al., 2016).
Antimicrobial Properties
Holla et al. (2006) investigated a set of pyrazolopyrimidine derivatives for their antimicrobial properties. Their findings suggested that these compounds, including structures similar to the specified molecule, could serve as effective antibacterial and antifungal agents (Holla et al., 2006).
Auxin Activities and Agricultural Applications
Yue et al. (2010) explored the auxin activities of acylamides, including compounds with structural similarities to the specified chemical. These studies contribute to understanding the potential agricultural applications, such as plant growth regulation (Yue et al., 2010).
Cytotoxicity and Potential Anticancer Applications
The compound's relatives have also been examined for their cytotoxic properties against cancer cells. For example, Hassan et al. (2014) synthesized pyrazolo[1,5-a]pyrimidine derivatives, revealing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating potential anti-cancer applications (Hassan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2S/c1-7-11(25-22-21-7)13(23)18-4-2-10-19-9-3-5-24-6-8(9)12(20-10)14(15,16)17/h2-6H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZYNTRDJVJVSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC2=NC3=C(COCC3)C(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

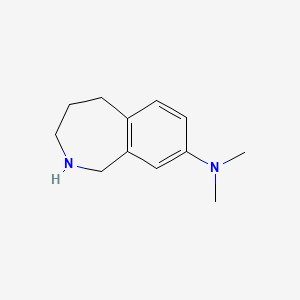
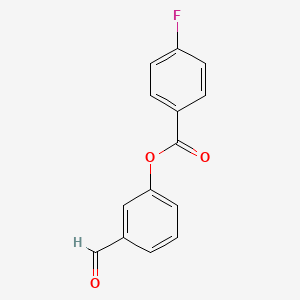
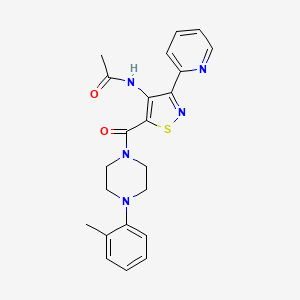

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2380123.png)
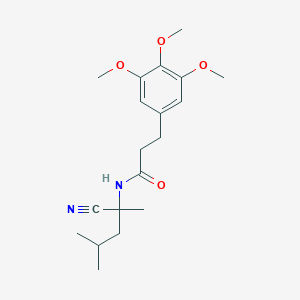
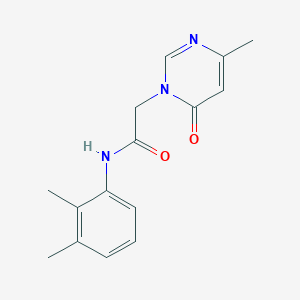
![N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2380128.png)
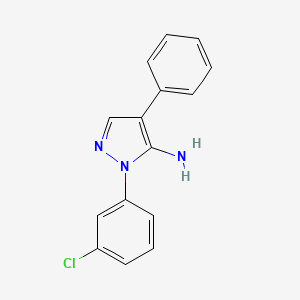
![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2380130.png)
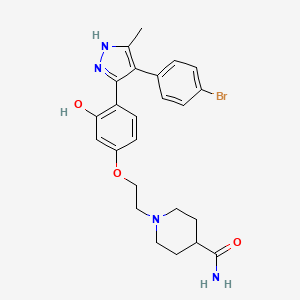
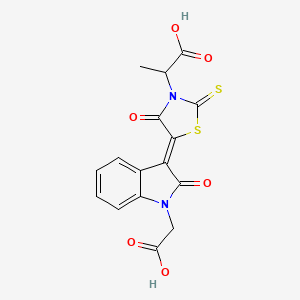
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2380136.png)
